

Application Notes and Protocols for J-104129 in CHO-M3 Cells

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Compound of Interest

Compound Name: J-104129

Cat. No.: B10787851

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Introduction

J-104129 is a potent and selective antagonist for the human muscarinic M3 receptor.^[1] This document provides detailed application notes and experimental protocols for the use of **J-104129** in Chinese Hamster Ovary (CHO) cell lines stably expressing the human M3 muscarinic acetylcholine receptor (CHO-M3). These cells are a widely used in vitro model system for studying M3 receptor pharmacology and signaling. The M3 receptor, a Gq-protein coupled receptor, plays a crucial role in mediating smooth muscle contraction, and glandular secretion. Upon activation by an agonist such as acetylcholine or carbachol, the M3 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key second messenger in numerous cellular processes.

Understanding the interaction of novel compounds like **J-104129** with the M3 receptor is critical for drug discovery efforts targeting a variety of conditions, including respiratory diseases, overactive bladder, and irritable bowel syndrome.

Quantitative Data Summary

The following table summarizes the binding affinity of **J-104129** for the human muscarinic M3 receptor, as determined in CHO cells. This data is essential for designing and interpreting

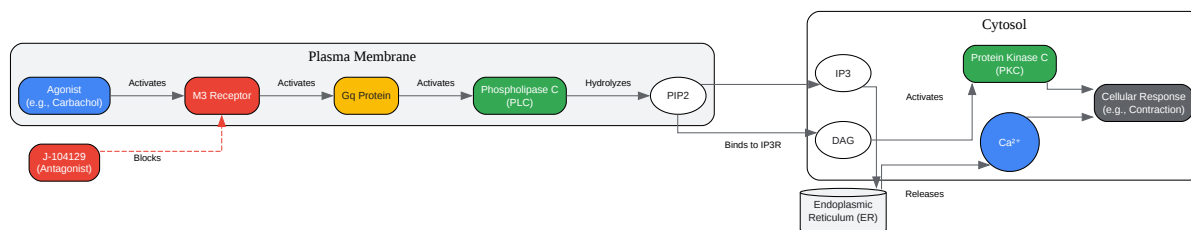
experiments.

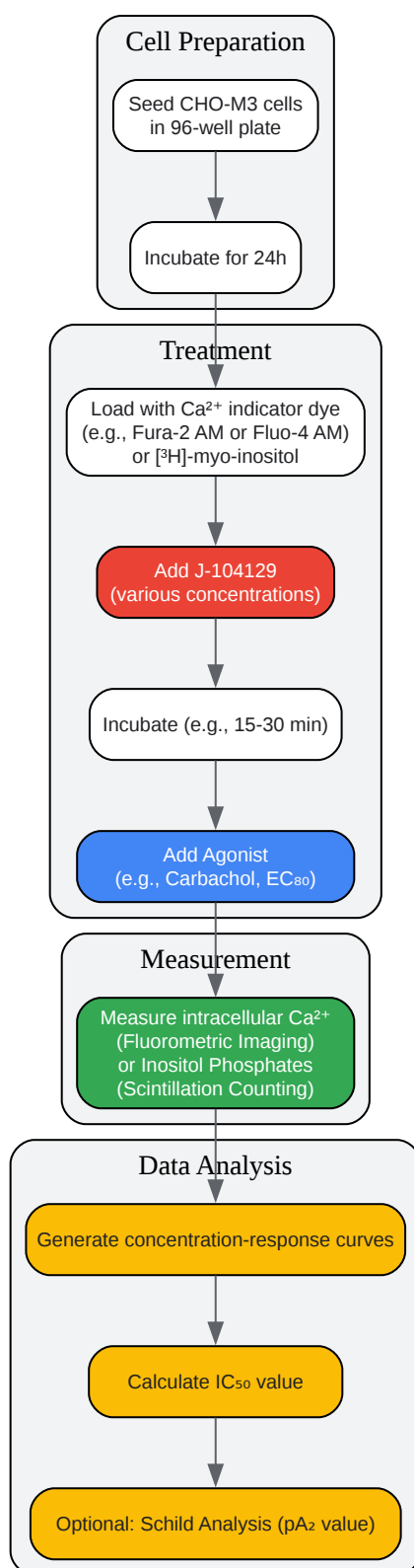
Compound	Receptor	Cell Line	Assay Type	Parameter	Value (nM)	Reference
J-104129	Human Muscarinic M3	CHO	Radioligand Binding	Ki	4.2	[1]
J-104129	Human Muscarinic M2	CHO	Radioligand Binding	Ki	490	[1]

Note: The high selectivity of **J-104129** for the M3 receptor over the M2 receptor (approximately 117-fold) is a key characteristic of this compound.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for assessing the antagonist activity of **J-104129**.





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References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for J-104129 in CHO-M3 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787851#j-104129-use-in-cho-cell-line-expressing-m3-receptors]

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